molecular formula C10H14N6O5S B054395 Sulfinosine CAS No. 124508-99-2

Sulfinosine

Cat. No.: B054395
CAS No.: 124508-99-2
M. Wt: 330.32 g/mol
InChI Key: NIXVOFULDIFBLB-QVRNUERCSA-N
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Description

Sulfinosine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N6O5S and its molecular weight is 330.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

124508-99-2

Molecular Formula

C10H14N6O5S

Molecular Weight

330.32 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6-sulfinamide

InChI

InChI=1S/C10H14N6O5S/c11-10-14-7-4(8(15-10)22(12)20)13-2-16(7)9-6(19)5(18)3(1-17)21-9/h2-3,5-6,9,17-19H,1,12H2,(H2,11,14,15)/t3-,5-,6-,9-,22?/m1/s1

InChI Key

NIXVOFULDIFBLB-QVRNUERCSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)N)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2S(=O)N)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)N)N

Synonyms

2-amino-9-beta--ribofuranosylpurine-6-sulfinamide
sulfinosine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NSc1nc(N)nc2c1ncn2C1OC(CO)C(O)C1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1nc(S(N)=O)c2ncn(C3OC(CO)C(O)C3O)c2n1

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NSc1nc(N)nc2c1ncn2C1OC(CO)C(O)C1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1nc(S(N)=O)c2ncn(C3OC(CO)C(O)C3O)c2n1

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